molecular formula C8H10N2O4 B2798495 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid CAS No. 1194726-38-9

1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid

Cat. No. B2798495
CAS RN: 1194726-38-9
M. Wt: 198.178
InChI Key: RTBDNFGYCLSVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid is a pyrazole derivative . Pyrazole derivatives have gained attention in recent years due to their potential applications in scientific research. This compound has been synthesized using a variety of methods.


Synthesis Analysis

The synthesis pathway for 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid involves the condensation of isopropyl hydrazine with diethyl oxalate followed by hydrolysis and decarboxylation of the resulting intermediate. The reaction steps are as follows:

  • The resulting solution is cooled and the precipitate is filtered and washed with water to obtain the final product, 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid.


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid is represented by the InChI code 1S/C5H4N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h1H,(H,6,7)(H,8,9)(H,10,11) . The molecular weight is 156.1 .


Chemical Reactions Analysis

The impact of different synthetic procedures such as hydrothermal, mechanochemical, and precipitation on the structure and thermal properties of coordination polymers of 1H-pyrazole-3,5-dicarboxylic acid with selected lanthanide ions was determined . It was proved that all used strategies offer high yields of reactions along with crystallinity of the obtained products .


Physical And Chemical Properties Analysis

1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. It has been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. It has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase.

Safety and Hazards

The compound has been classified under the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), among others .

properties

IUPAC Name

1-propan-2-ylpyrazole-3,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4(2)10-6(8(13)14)3-5(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBDNFGYCLSVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid

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